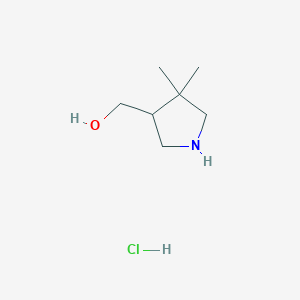
1-(4-acetamidophenyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-acetamidophenyl)-1H-imidazole-4-carboxylic acid, also known as AICA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AICA is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms. AICA has been studied for its ability to activate AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates metabolism and cell growth.
Scientific Research Applications
Synthesis and Chemical Reactions
Continuous Flow Synthesis
1H-4-aryl imidazoles, including derivatives similar to 1-(4-acetamidophenyl)-1H-imidazole-4-carboxylic acid, are synthesized using a high-temperature/high-pressure continuous flow method. This technique is crucial for the synthesis of NS5A inhibitors, with Daclatasvir being a prominent example (Carneiro et al., 2015).
Coordination Polymer Construction
Imidazole-based multi-carboxylate ligands, including those structurally related to 1-(4-acetamidophenyl)-1H-imidazole-4-carboxylic acid, are employed to create various coordination polymers with metals like Sr(II) and Cd(II). These polymers demonstrate unique architectures and potential in materials science (Guo et al., 2013).
Electrosynthesis and Electrochemical Applications
The electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the oxidation of substances like ascorbic acid and adrenaline has been reported. This showcases the potential of imidazole derivatives in sensor technology and electrochemical analysis (Nasirizadeh et al., 2013).
Crystallography and Material Sciences
- One-Dimensional Coordination Polymer: A one-dimensional coordination polymer incorporating a derivative of imidazole-4,5-dicarboxylic acid, a compound similar to 1-(4-acetamidophenyl)-1H-imidazole-4-carboxylic acid, has been synthesized. This study adds to the understanding of coordination polymers and their potential applications in material sciences (Liu et al., 2018).
Medicinal Chemistry
- Synthesis of Imidazole Derivatives for Antimicrobial Activity: 4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid, a structurally related compound, has been utilized as a starting material for synthesizing novel pyridazinones, thiazoles derivatives, and other heterocycles, demonstrating the importance of imidazole derivatives in medicinal chemistry and drug discovery (El-Hashash et al., 2014).
properties
IUPAC Name |
1-(4-acetamidophenyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-8(16)14-9-2-4-10(5-3-9)15-6-11(12(17)18)13-7-15/h2-7H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLBDIWZHNQQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)
![6-(Pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2486739.png)


![1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486745.png)

![[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B2486750.png)
